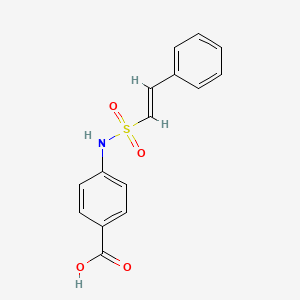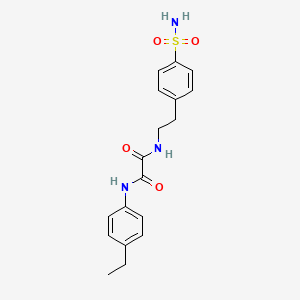
4-(2-Phenylethenesulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethenesulfonamido)benzoic acid, also known as PEBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylethenesulfonamido)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 4-(2-Phenylethenesulfonamido)benzoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression. Additionally, 4-(2-Phenylethenesulfonamido)benzoic acid has been found to inhibit the activity of certain kinases, enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-(2-Phenylethenesulfonamido)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(2-Phenylethenesulfonamido)benzoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in the regulation of immune responses. Additionally, 4-(2-Phenylethenesulfonamido)benzoic acid has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Phenylethenesulfonamido)benzoic acid has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its biological activities. Additionally, it has been found to have low toxicity and can be used in various in vitro and in vivo studies. However, there are also limitations to the use of 4-(2-Phenylethenesulfonamido)benzoic acid in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-Phenylethenesulfonamido)benzoic acid. One area of research could focus on the development of new synthesis methods for 4-(2-Phenylethenesulfonamido)benzoic acid that could improve its solubility and stability. Additionally, further studies could be conducted to better understand its mechanism of action and identify new targets for its biological activities. Another area of research could focus on the development of new formulations of 4-(2-Phenylethenesulfonamido)benzoic acid for use in drug delivery systems. Finally, further studies could be conducted to evaluate its potential for use in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, 4-(2-Phenylethenesulfonamido)benzoic acid is a chemical compound that has been extensively used in scientific research due to its various biological activities. It can be synthesized using a multi-step reaction process and has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 4-(2-Phenylethenesulfonamido)benzoic acid has several advantages for lab experiments, but there are also limitations to its use. Finally, there are several future directions for research on 4-(2-Phenylethenesulfonamido)benzoic acid, including the development of new synthesis methods, the identification of new targets for its biological activities, and the evaluation of its potential for use in the treatment of various diseases.
Métodos De Síntesis
4-(2-Phenylethenesulfonamido)benzoic acid can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The second step involves the reaction of N-acetyl-4-aminobenzoic acid with phenylacetylene in the presence of a base such as potassium carbonate to form 4-(2-phenylethynyl)benzoic acid. The final step involves the reaction of 4-(2-phenylethynyl)benzoic acid with sulfur trioxide and water to form 4-(2-Phenylethenesulfonamido)benzoic acid.
Aplicaciones Científicas De Investigación
4-(2-Phenylethenesulfonamido)benzoic acid has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(2-Phenylethenesulfonamido)benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(2-Phenylethenesulfonamido)benzoic acid has been found to have anti-viral properties by inhibiting the replication of viruses.
Propiedades
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKFVUBJAWFPQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethenesulfonamido)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)

![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)


![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)
